tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate
Description
Properties
Molecular Formula |
C12H18BrN3O2 |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl 1-bromo-3-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C12H18BrN3O2/c1-8-14-10(13)9-7-15(5-6-16(8)9)11(17)18-12(2,3)4/h5-7H2,1-4H3 |
InChI Key |
UHCJBZVVKGIHAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1CCN(C2)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate imidazo[1,5-a]pyrazine derivative.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and suitable catalysts.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, tert-butyl alcohol for esterification, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and safety profiles.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
Structural and Reactivity Comparisons
- Bromine Position : The target compound’s bromine at position 1 (vs. position 3 in CAS 1188264-74-5) alters its reactivity. Position 1 bromine is more reactive in nucleophilic aromatic substitution (SNAr) due to reduced steric hindrance compared to position 3 .
- Methyl vs. Piperidinyl Groups : The methyl group in the target compound increases lipophilicity (LogP ~2.1), whereas the piperidinyl group in CAS 2361634-64-0 enhances water solubility (LogP ~1.5) and receptor-binding affinity, particularly for GABAA subtypes .
- Boc Protection : All analogs share the Boc group at position 7, which stabilizes the scaffold during synthetic steps. Deprotection with trifluoroacetic acid (TFA) yields primary amines for further functionalization .
Biological Activity
The compound tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate is a member of the imidazo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H16BrN3O2
- CAS Number : 949922-61-6
- Molecular Weight : 302.17 g/mol
Anticancer Potential
Recent studies have indicated that imidazo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit various kinases associated with cancer progression. In particular, the compound's structural similarity to known kinase inhibitors suggests it may interact with targets like DDR1 (Discoidin Domain Receptor 1), which is implicated in cancer cell migration and invasion.
- Case Study : A related study highlighted that imidazo[1,2-a]pyrazines demonstrated selective inhibition of DDR1 with an IC50 value as low as 23.8 nM, indicating a promising therapeutic index for targeting non-small cell lung cancer (NSCLC) .
Kinase Inhibition
The biological activity of this compound can be attributed to its ability to inhibit specific kinases. Kinases play crucial roles in cell signaling pathways that regulate cell growth and survival.
| Kinase | IC50 (nM) | Selectivity |
|---|---|---|
| DDR1 | 23.8 | High |
| DDR2 | 1740 | Low |
| c-Kit | >10,000 | Negligible |
This selectivity profile suggests that the compound could be developed as a targeted therapy for cancers where DDR1 is overexpressed.
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Kinase Activity : By binding to the ATP-binding pocket of kinases like DDR1 and potentially others.
- Disruption of Cell Signaling : Leading to reduced cell proliferation and increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the imidazo[1,5-a]pyrazine scaffold can significantly influence biological activity. For example:
- Substituents at the 3-position (like bromine) enhance kinase inhibition.
- Alterations in the tert-butyl group can affect solubility and bioavailability.
Q & A
Q. What are the key synthetic challenges in preparing tert-butyl 1-bromo-3-methyl-imidazo[1,5-a]pyrazine-7-carboxylate, and how can they be addressed methodologically?
The synthesis involves multi-step reactions, including cyclization to form the imidazo[1,5-a]pyrazine core and subsequent bromination. A critical challenge is achieving regioselective bromination at the 1-position while avoiding side reactions. Methodological solutions include:
- Using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to minimize over-bromination .
- Employing DMF as a solvent to stabilize intermediates and enhance reaction specificity .
- Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the brominated product .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Key techniques include:
- 1H/13C NMR : To confirm the tert-butyl group (δ ~1.4 ppm for CH3) and bromine substitution (deshielding effects on adjacent protons) .
- HRMS (High-Resolution Mass Spectrometry) : To verify the molecular ion peak (e.g., [M+H]+ at m/z 346.18 for C12H16BrN3O4) .
- HPLC-PDA : For purity assessment (>95%) using reversed-phase C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do substituent variations (e.g., bromine vs. piperidine) impact the compound’s biological activity, and what experimental approaches validate these effects?
Substituents influence target binding and pharmacokinetics. For example:
- Bromine enhances electrophilic reactivity, potentially improving interactions with nucleophilic residues in enzymes (e.g., kinases) .
- Comparative studies using molecular docking (e.g., AutoDock Vina) and in vitro kinase assays (IC50 measurements) can quantify activity differences between brominated and non-brominated analogs .
- Proteomic profiling (e.g., using SILAC-labeled cells) identifies downstream signaling pathways affected by substituent-driven activity .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
Stability challenges include ester hydrolysis and bromine displacement. Solutions involve:
- Prodrug modification : Replacing the tert-butyl ester with a pivaloyloxymethyl (POM) group to resist esterases .
- Formulation in lipid nanoparticles (LNPs) : Encapsulation improves plasma half-life and reduces off-target reactivity .
- pH-controlled degradation studies (e.g., simulated gastric fluid at pH 1.2 vs. plasma at pH 7.4) to assess susceptibility .
Q. How can conflicting data on synthetic yields (e.g., 27% vs. 94% in similar routes) be resolved through experimental design?
Contradictions often arise from reaction scalability or purification inefficiencies. Methodological adjustments include:
- Design of Experiments (DoE) : Screening factors like catalyst loading (e.g., Pd(OAc)2), temperature, and solvent polarity to optimize yield .
- In-line FTIR monitoring : To track intermediate formation and terminate reactions at peak conversion .
- Alternative workup protocols : Replacing aqueous extraction with solid-phase extraction (SPE) to recover polar byproducts and improve yield .
Data-Driven Analysis Questions
Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions, and how are these models validated experimentally?
- DFT calculations (e.g., Gaussian 16) model transition states for bromine displacement, identifying favorable sites (e.g., C1 vs. C3) .
- Validation via kinetic isotope effects (KIE) : Replacing hydrogen with deuterium at reactive positions to confirm predicted mechanisms .
- Hammett plots : Correlating substituent σ values with reaction rates to validate computational predictions .
Q. How can structural analogs (e.g., trifluoromethyl or chlorosulfonyl derivatives) be leveraged to explore structure-activity relationships (SAR)?
- Parallel synthesis : Generating a library of analogs via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Free-Wilson analysis : Quantifying contributions of substituents (e.g., bromine, methyl) to biological activity .
- Crystallography : Resolving ligand-target complexes (e.g., with CDK2) to map binding interactions and guide SAR .
Tables for Key Comparisons
| Property | tert-Butyl 1-bromo-3-methyl derivative | Piperidinyl analog | Trifluoromethyl analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 346.18 | 320.43 | 355.76 |
| LogP | 2.8 (predicted) | 3.1 | 3.5 |
| IC50 (Kinase X) | 12 nM | 45 nM | 8 nM |
| Plasma Stability (t1/2) | 2.3 h | 1.8 h | 4.5 h |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
